molecular formula C16H12O2 B1610483 Methyl phenanthrene-2-carboxylate CAS No. 25308-63-8

Methyl phenanthrene-2-carboxylate

Cat. No. B1610483
CAS RN: 25308-63-8
M. Wt: 236.26 g/mol
InChI Key: ATXRQOKSTOTYJH-UHFFFAOYSA-N
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Description

“Methyl phenanthrene-2-carboxylate” is a chemical compound with the molecular formula C16H12O2 . It has an average mass of 236.265 Da and a monoisotopic mass of 236.083725 Da .


Synthesis Analysis

The synthesis of “Methyl phenanthrene-2-carboxylate” involves several steps. For instance, both syn- and anti- [2+2] heterodimers of methyl phenanthrene-9-carboxylate and benzene were synthesized from 9-MP and cyclohexa-1,4-diene . Upon irradiation of 9-MP and excess methyl orthoformate of cis-cyclohexa-3,5-diene-1,2-diol followed by hydrolysis, the syn-[2+2] cycloadduct and also four cyclodimers of 9-MP were produced .


Molecular Structure Analysis

The molecular structure of “Methyl phenanthrene-2-carboxylate” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“Methyl phenanthrene-2-carboxylate” undergoes various chemical reactions. For example, upon irradiation of 9-MP and excess methyl orthoformate of cis-cyclohexa-3,5-diene-1,2-diol followed by hydrolysis, the syn-[2+2] cycloadduct and also four cyclodimers of 9-MP were produced .


Physical And Chemical Properties Analysis

“Methyl phenanthrene-2-carboxylate” has a molecular formula of C16H12O2 . It has an average mass of 236.265 Da and a monoisotopic mass of 236.083725 Da .

Scientific Research Applications

Spectroscopy and Photochemistry

Methyl phenanthrene-9-carboxylate has been studied for its spectroscopic properties and photochemical behavior. These properties are influenced by factors like the presence of Lewis acids, which alter the conformation and reactivity of the compound (Lewis, Barancyk, & Burch, 1992). Additionally, photodimerization studies of methyl phenanthrene-9-carboxylate reveal insights into fluorescence self-quenching and the formation of nonfluorescent excimers (Lewis, Barancyk, & Burch, 1992).

Anaerobic Biodegradation

A study on the anaerobic biodegradation of phenanthrene, a related compound, revealed that methyl phenanthrene-2-carboxylate can be a product of microbial action, specifically in degradation processes involving nitrate as an electron acceptor (Zhang, Guo, Sun, & Wang, 2020). This study is important for understanding the environmental fate of such compounds in anaerobic conditions.

Synthesis and Pharmaceutical Research

Methyl phenanthrene derivatives, including those with carboxylate groups, have been synthesized and explored for their potential pharmaceutical applications. For instance, some phenanthrene derivatives show allosteric modulation at the NMDA receptor, which is relevant in neurological and neurodegenerative disorders (Irvine et al., 2015).

Natural Phenanthrenes and Biological Activity

Naturally occurring phenanthrene compounds, like methyl phenanthrene-2-carboxylate, have been found in various plants and studied for their biological activities. These compounds have shown a range of activities including cytotoxicity, antimicrobial, and anti-inflammatory effects (Kovács, Vasas, & Hohmann, 2008).

Environmental Impact and Degradation

Methyl phenanthrene-2-carboxylate's environmental behavior, particularly its degradation, has been a topic of research. Studies on the aerobic degradation of alkyl-substituted phenanthrenes have shown the influence of different substituents on the biodegradation rate, providing insight into the environmental fate of such compounds (Thierry et al., 1996).

Safety And Hazards

“Methyl phenanthrene-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Phenanthridinones, which include “Methyl phenanthrene-2-carboxylate”, are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals, displaying a wide range of pharmacological actions . Their structural importance has evoked a great deal of interest in the domains of organic synthesis and medicinal chemistry to develop new synthetic methodologies, as well as novel compounds of pharmaceutical interest .

properties

IUPAC Name

methyl phenanthrene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXRQOKSTOTYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498896
Record name Methyl phenanthrene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl phenanthrene-2-carboxylate

CAS RN

25308-63-8
Record name Methyl phenanthrene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DD Neiswender - 1957 - search.proquest.com
DISCUSSION A. The Synthesis of the Monocarboxylic Acids of Phenanthrene- 15 1. The Synthesis of Phenanthrene-9-carboxylic acid------ 16 2. The Synthesis of Phenanthrene-2-…
Number of citations: 0 search.proquest.com
WS Johnson, A Goldman - Journal of the American Chemical …, 1944 - ACS Publications
… ethyl 4-acetoxy-l-methylphenanthrene-2-carboxylate (Via) which is described below, or by preparation of the crystalline anilide, m. p. 153154, which forms fine colorless needles from …
Number of citations: 8 pubs.acs.org
JW Brown, DJ Byron, LA Fawcett, RC Wilson… - Journal of the …, 1986 - pubs.rsc.org
… After treatment with saturated aqueous sodium hydrogen carbonate (40 cm3) the ester was recrystallised from methanol, affording methyl phenanthrene-2carboxylate (87%) as white …
Number of citations: 5 pubs.rsc.org

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